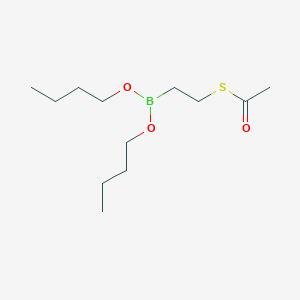
S-(2-dibutoxyboranylethyl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-dibutoxyboranylethyl) ethanethioate: is a chemical compound characterized by the presence of a boron atom bonded to two butoxy groups and an ethanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-dibutoxyboranylethyl) ethanethioate typically involves the reaction of dibutylboronic acid with a suitable thiol compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. Post-reaction purification steps, such as distillation or chromatography, are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: S-(2-dibutoxyboranylethyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The boron-oxygen bonds can be reduced to form boron-hydrogen bonds.
Substitution: The butoxy groups can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Boron-hydrogen compounds.
Substitution: Alkoxy or aryloxy derivatives.
Scientific Research Applications
Chemistry: S-(2-dibutoxyboranylethyl) ethanethioate is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in the development of boron-containing polymers and materials.
Biology: In biological research, this compound can be used as a probe to study boron metabolism and its effects on cellular processes. It may also serve as a precursor for the synthesis of boron-containing drugs.
Medicine: The compound has potential applications in the development of boron neutron capture therapy (BNCT) agents for cancer treatment. BNCT is a targeted radiotherapy technique that utilizes boron-containing compounds to selectively destroy cancer cells.
Industry: this compound is used in the production of advanced materials, such as boron-doped semiconductors and boron-containing catalysts. It is also employed in the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of S-(2-dibutoxyboranylethyl) ethanethioate involves its interaction with specific molecular targets. In the context of BNCT, the compound is taken up by cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles. These particles cause localized damage to the cancer cells, leading to their destruction. The boron atom in the compound plays a crucial role in this process by capturing neutrons and facilitating the nuclear reactions.
Comparison with Similar Compounds
- S-(2-dibutoxyboranylethyl) ethanethioate
- This compound
- This compound
Uniqueness: this compound is unique due to its specific combination of boron and thiol functionalities. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in synthesis, research, and therapy. The presence of boron allows for unique interactions with neutrons, which is particularly advantageous in BNCT.
Properties
Molecular Formula |
C12H25BO3S |
|---|---|
Molecular Weight |
260.21 g/mol |
IUPAC Name |
S-(2-dibutoxyboranylethyl) ethanethioate |
InChI |
InChI=1S/C12H25BO3S/c1-4-6-9-15-13(16-10-7-5-2)8-11-17-12(3)14/h4-11H2,1-3H3 |
InChI Key |
FEQDWIABIJSWBN-UHFFFAOYSA-N |
Canonical SMILES |
B(CCSC(=O)C)(OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















